Norgestimate
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Overview
Description
Norgestimate is a synthetic progestin used primarily in hormonal contraceptives and menopausal hormone therapy. It is a derivative of norethisterone and belongs to the 19-nortestosterone family of progestins. This compound is commonly combined with ethinylestradiol in oral contraceptive pills to prevent ovulation and manage acne vulgaris .
Preparation Methods
Norgestimate is synthesized through a multi-step chemical process. The synthesis begins with the precursor norethisterone, which undergoes several chemical transformations, including acetylation and oximation, to form this compound. The reaction conditions typically involve the use of solvents like chloroform and reagents such as acetic anhydride .
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Norgestimate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its metabolites, such as norelgestromin and levonorgestrel.
Reduction: Reduction reactions can convert this compound into its active metabolites.
Substitution: this compound can undergo substitution reactions, particularly at the oxime and acetate groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are norelgestromin and levonorgestrel .
Scientific Research Applications
Norgestimate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving steroid synthesis and modification.
Biology: this compound is studied for its effects on cellular processes and hormone receptor interactions.
Medicine: It is extensively researched for its contraceptive properties and its role in treating acne vulgaris and menopausal symptoms.
Industry: This compound is used in the pharmaceutical industry for the production of oral contraceptives and hormone replacement therapies
Mechanism of Action
Norgestimate exerts its effects by binding to progesterone receptors in the female reproductive tract, mammary gland, hypothalamus, and pituitary gland. This binding suppresses the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The suppression of LH and FSH prevents ovulation and thereby prevents pregnancy .
Comparison with Similar Compounds
Norgestimate is often compared with other progestins such as norethindrone and levonorgestrel. While all these compounds are used in hormonal contraceptives, this compound is unique due to its minimal androgenic activity and its ability to be metabolized into active forms like norelgestromin and levonorgestrel .
Similar Compounds
Norethindrone: Another synthetic progestin used in contraceptives and hormone therapy.
Levonorgestrel: A widely used progestin in emergency contraceptives and intrauterine devices.
Desogestrel: A progestin used in combination with ethinylestradiol in oral contraceptives.
This compound’s unique metabolic pathway and low androgenic activity make it a preferred choice in certain contraceptive formulations .
Properties
CAS No. |
20799-27-3 |
---|---|
Molecular Formula |
C23H31NO3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 |
InChI Key |
KIQQMECNKUGGKA-GOMYTPFNSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=NO)CC[C@H]34 |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
Color/Form |
Crystals from methylene chloride |
melting_point |
214-218 °C |
Key on ui other cas no. |
35189-28-7 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
solubility |
5.31e-03 g/L |
Synonyms |
norgestimate norgestrel oxime acetate |
vapor_pressure |
2.62X10-11 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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